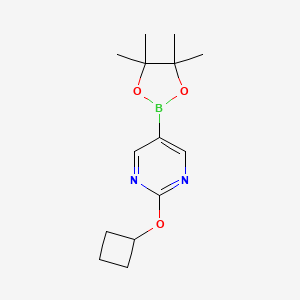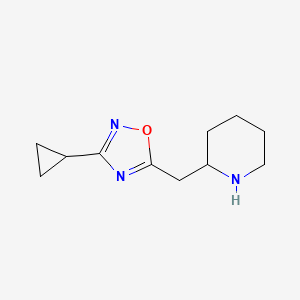![molecular formula C9H11N5 B14868711 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is a heterocyclic compound that features both pyrazole and pyrimidine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine typically involves the Buchwald-Hartwig amination reaction. This method uses chloropyrimidine derivatives and aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, along with ligands like xantphos and bases like cesium carbonate (Cs2CO3). The reaction is carried out under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the Buchwald-Hartwig amination reaction and ensuring consistent quality and yield.
化学反应分析
Types of Reactions
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated derivatives.
Oxidation and Reduction: Depending on the functional groups present.
Coupling Reactions: Such as Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenated pyrimidines and pyrazoles with bases like potassium carbonate (K2CO3).
Oxidation: Uses oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated derivatives yield various substituted pyrazole-pyrimidine compounds .
科学研究应用
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors.
Biological Studies: Used in studies involving cell cycle regulation and cancer research.
Chemical Biology: Employed in the design of bioactive molecules for probing biological pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine, particularly as a CDK2 inhibitor, involves binding to the active site of the kinase. This binding inhibits the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the ATP-binding pocket of CDK2, preventing its activation and subsequent downstream signaling .
相似化合物的比较
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.
2-(1H-Pyrazol-1-yl)pyridine: Used in coordination chemistry and C-H functionalization reactions.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: A hybrid ligand for transition metal coordination compounds.
Uniqueness
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is unique due to its specific structure that allows for selective inhibition of CDK2. This selectivity is crucial for developing targeted cancer therapies with minimal off-target effects .
属性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC 名称 |
2-(4-pyrazol-1-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-4-2-8-11-6-3-9(13-8)14-7-1-5-12-14/h1,3,5-7H,2,4,10H2 |
InChI 键 |
HDXXDZSWMNEDQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


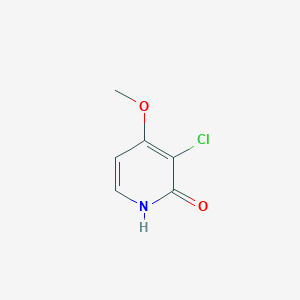
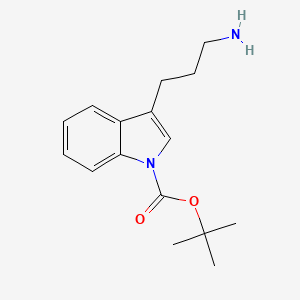
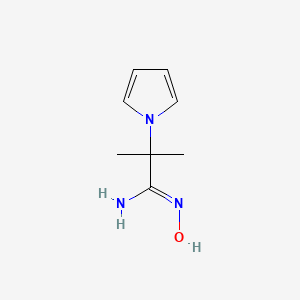
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)
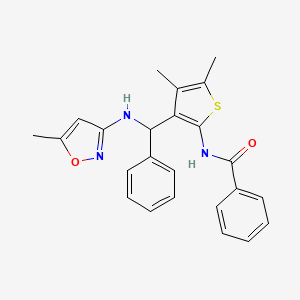

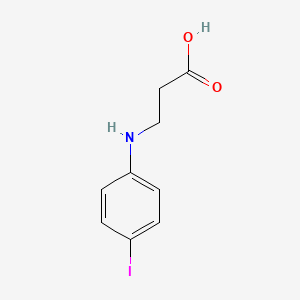
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
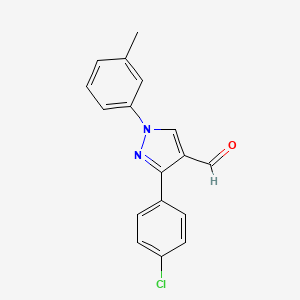
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
